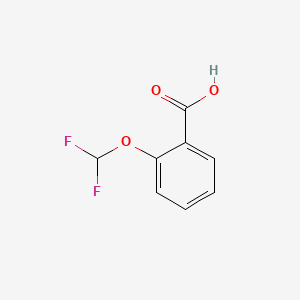

![molecular formula C15H10ClF3N2O4 B1332912 N-(1,3-benzodioxol-5-yl)-2-[3-chloro-2-oxo-5-(trifluoromethyl)pyridin-1-yl]acetamide CAS No. 5514-99-8](/img/no-structure.png)

N-(1,3-benzodioxol-5-yl)-2-[3-chloro-2-oxo-5-(trifluoromethyl)pyridin-1-yl]acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

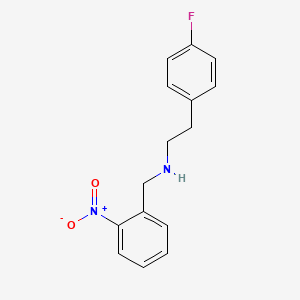

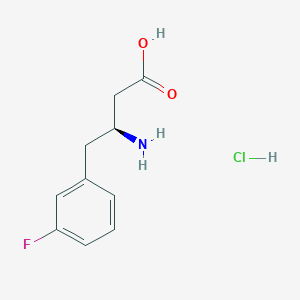

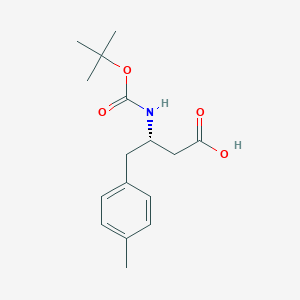

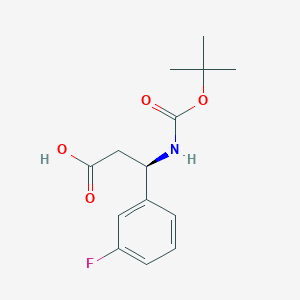

The compound N-(1,3-benzodioxol-5-yl)-2-[3-chloro-2-oxo-5-(trifluoromethyl)pyridin-1-yl]acetamide is a chemical entity that appears to be related to a class of compounds known for their potential biological activities. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds with similar structural motifs, such as pyridine and acetamide groups, which are known to interact with biological targets like kinases and have been evaluated for their antibacterial, antituberculosis, and antifungal efficacy .

Synthesis Analysis

The synthesis of related compounds typically involves the formation of acetamide derivatives with various substitutions on the aromatic rings. For instance, the synthesis of thiazolyl N-benzyl-substituted acetamide derivatives is described, where a thiazole ring is used instead of a pyridine, and the compounds are evaluated for their Src kinase inhibitory activities . Although the exact synthesis of N-(1,3-benzodioxol-5-yl)-2-[3-chloro-2-oxo-5-(trifluoromethyl)pyridin-1-yl]acetamide is not detailed, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of related compounds, such as N-phenyl-N-(pyridin-4-yl)acetamide, has been studied using crystallography. The amide unit in these compounds is almost planar, and the dihedral angles between the amide plane and the aromatic rings suggest that there is no conjugation between these groups . This information can be useful in predicting the molecular conformation of N-(1,3-benzodioxol-5-yl)-2-[3-chloro-2-oxo-5-(trifluoromethyl)pyridin-1-yl]acetamide, which may also exhibit a similar lack of conjugation.

Chemical Reactions Analysis

The chemical reactivity of acetamide derivatives is influenced by the substituents on the aromatic rings and the electronic properties of the amide group. The papers provided do not detail specific chemical reactions for the compound , but they do discuss the synthesis and biological evaluation of related acetamide derivatives, which involve various chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are determined by their molecular structure. For example, the crystal structure analysis of N-phenyl-N-(pyridin-4-yl)acetamide provides insights into its solid-state properties, such as unit cell parameters and crystal system . The biological evaluation of N-(1,3-benzothiazole-2-yl)-2-(pyridine-3-ylformohydrazido) acetamide derivatives includes the determination of ADME parameters, which are crucial for understanding the pharmacokinetic profile of these compounds . These studies suggest that the physical and chemical properties of N-(1,3-benzodioxol-5-yl)-2-[3-chloro-2-oxo-5-(trifluoromethyl)pyridin-1-yl]acetamide would also be significant in its biological evaluation.

Wissenschaftliche Forschungsanwendungen

PI3K/mTOR Inhibition

N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide, a related compound, is a potent inhibitor of PI3Kα and mTOR in vitro and in vivo, suggesting possible applications in cancer therapy and other diseases involving these pathways (Stec et al., 2011).

Antitumor Agents

N-aryl(indol-3-yl)glyoxamides, structurally similar to the specified compound, have been studied for their structure-activity relationships as cytotoxic compounds. These have shown potential as antitumor agents in various cancer cell lines (Marchand et al., 2009).

Anti-Inflammatory Activity

Analogues of N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide have shown significant anti-inflammatory activity, indicating potential therapeutic uses in inflammatory diseases (Sunder & Maleraju, 2013).

Src Kinase Inhibitory and Anticancer Activities

Compounds structurally related to N-(1,3-benzodioxol-5-yl)-2-[3-chloro-2-oxo-5-(trifluoromethyl)pyridin-1-yl]acetamide, such as N-benzyl-2-(5-(4-(2-morpholinoethoxy)phenyl)pyridin-2-yl)acetamide, have been synthesized and evaluated for Src kinase inhibitory and anticancer activities, suggesting applications in targeted cancer therapies (Fallah-Tafti et al., 2011).

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(1,3-benzodioxol-5-yl)-2-[3-chloro-2-oxo-5-(trifluoromethyl)pyridin-1-yl]acetamide involves the reaction of 3-chloro-2-oxo-5-(trifluoromethyl)pyridine with N-(1,3-benzodioxol-5-yl)glycinamide in the presence of a coupling agent.", "Starting Materials": [ "N-(1,3-benzodioxol-5-yl)glycinamide", "3-chloro-2-oxo-5-(trifluoromethyl)pyridine", "Coupling agent" ], "Reaction": [ "Add N-(1,3-benzodioxol-5-yl)glycinamide to a reaction vessel", "Add 3-chloro-2-oxo-5-(trifluoromethyl)pyridine to the reaction vessel", "Add the coupling agent to the reaction vessel", "Heat the reaction mixture to a suitable temperature and stir for a specific time", "Cool the reaction mixture and isolate the product by filtration or other suitable method", "Purify the product by recrystallization or other suitable method" ] } | |

CAS-Nummer |

5514-99-8 |

Produktname |

N-(1,3-benzodioxol-5-yl)-2-[3-chloro-2-oxo-5-(trifluoromethyl)pyridin-1-yl]acetamide |

Molekularformel |

C15H10ClF3N2O4 |

Molekulargewicht |

374.7 g/mol |

IUPAC-Name |

N-(1,3-benzodioxol-5-yl)-2-[3-chloro-2-oxo-5-(trifluoromethyl)pyridin-1-yl]acetamide |

InChI |

InChI=1S/C15H10ClF3N2O4/c16-10-3-8(15(17,18)19)5-21(14(10)23)6-13(22)20-9-1-2-11-12(4-9)25-7-24-11/h1-5H,6-7H2,(H,20,22) |

InChI-Schlüssel |

GPOTYPQWUYRWKV-UHFFFAOYSA-N |

SMILES |

C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C=C(C=C(C3=O)Cl)C(F)(F)F |

Kanonische SMILES |

C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C=C(C=C(C3=O)Cl)C(F)(F)F |

Piktogramme |

Irritant |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxylic acid](/img/structure/B1332834.png)